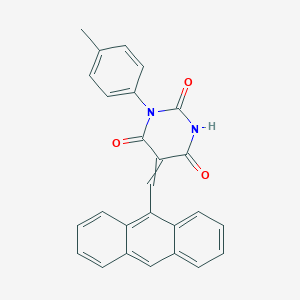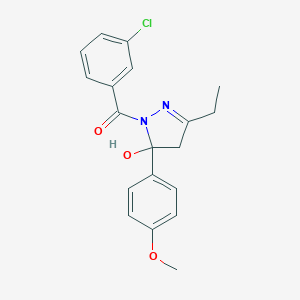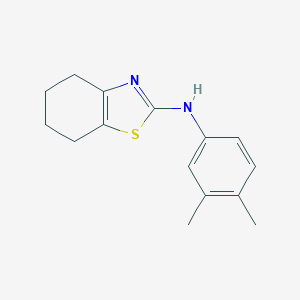
(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with phenyl and dimethylphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the reaction of 3,4-dimethylaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenyl isothiocyanate to form the final product. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit monoamine oxidase, which plays a role in the regulation of neurotransmitters . The pathways involved include the modulation of signaling cascades and the alteration of cellular processes .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar heterocyclic structure and biological activity.
3,4-Disubstituted Maleimides: Known for their biological activity and structural similarity.
Uniqueness
(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C21H24N2S |
|---|---|
分子量 |
336.5g/mol |
IUPAC名 |
4-(3,4-dimethylphenyl)-3-(2-methylpropyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H24N2S/c1-15(2)13-23-20(18-11-10-16(3)17(4)12-18)14-24-21(23)22-19-8-6-5-7-9-19/h5-12,14-15H,13H2,1-4H3 |
InChIキー |
HBFTWQLVFGDUEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC(C)C)C |
正規SMILES |
CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B394090.png)

![7-(4-chlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B394095.png)
![ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B394096.png)
![S-[2-(3-methoxyanilino)-2-oxoethyl] thiocarbamate](/img/structure/B394097.png)
![3'-(4-ethoxyphenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B394098.png)


![6-(3,4-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394102.png)
![5'-METHYL-3'-(4-METHYLPHENYL)-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE](/img/structure/B394104.png)
![N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B394105.png)
![3-(Isopropylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B394108.png)
![Ethyl 2-(4-tert-butylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B394109.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B394110.png)
